molecular formula C13H15N3O3S B2900556 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole CAS No. 2034285-86-2

3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2900556
CAS No.: 2034285-86-2
M. Wt: 293.34
InChI Key: SHLFZXQVUCNKAV-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrrolidine ring substituted with a methanesulfonyl group, and an oxadiazole ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a methanesulfonyl chloride in the presence of a base to form the methanesulfonylpyrrolidine intermediate. This intermediate is then reacted with a phenyl-substituted oxadiazole precursor under cyclization conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-thiadiazole: Similar structure but with a sulfur atom in the ring.

    3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-triazole: Similar structure but with a nitrogen atom in the ring.

Uniqueness

3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the oxadiazole ring provides stability and potential for diverse interactions with biological targets.

Properties

IUPAC Name

3-(1-methylsulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-20(17,18)16-8-7-11(9-16)12-14-13(19-15-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLFZXQVUCNKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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